ROCK-IN-(R)14f
Description
ROCK-IN-(R)14f is a specialized inhibitor developed for biochemical and pharmaceutical research, particularly targeting enzymes and signaling pathways implicated in diseases such as cancer, cardiovascular disorders, and infections . While its exact molecular structure remains unspecified in available literature, it belongs to a class of compounds designed to inhibit Rho-associated protein kinase (ROCK), a key regulator of cytoskeletal dynamics and cell proliferation. Evidence suggests that this compound may also exhibit antifungal properties, as indicated by its structural analogs (e.g., compound 14f in selenopheno[2,3-b]pyridine derivatives) demonstrating notable activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus at concentrations of 400 µM/mL .
Properties
CAS No. |
1342277-77-3 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.43 |
IUPAC Name |
(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea |
InChI |
InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1 |
InChI Key |
PZUHTMLHMMXBQW-GFCCVEGCSA-N |
SMILES |
O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ROCK-IN-(R)14f; ROCK-IN (R)14f; ROCK IN (R)14f |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The antifungal efficacy of ROCK-IN-(R)14f can be contextualized by comparing it to structurally related selenopheno[2,3-b]pyridine derivatives synthesized in the same experimental framework (Scheme 1, ). Below is a detailed comparison of inhibition percentages against pathogenic fungi at 400 µM/mL:
| Compound | C. albicans Inhibition (%) | A. niger Inhibition (%) | A. clavatus Inhibition (%) |
|---|---|---|---|
| 9b | 77.1 | 71.1 | 68.5 |
| 12b | 72.1 | 72.4 | 68.4 |
| 14e | Not tested | 70.1 | 63.9 |
| 14f | 78.1 | 77.4 | 74.3 |
| 16d | 78.6 | 71.3 | 68.3 |
Key Findings:
- Superior Activity Against Filamentous Fungi : this compound (compound 14f ) outperforms analogs 9b , 12b , 14e , and 16d against A. niger (77.4% inhibition) and A. clavatus (74.3%), suggesting enhanced targeting of fungal cell-wall integrity or metabolic pathways specific to these species .
- Competitive Efficacy Against C. albicans: While 16d shows marginally higher inhibition (78.6%) against C.
- Structural Determinants of Activity: The selenopheno[2,3-b]pyridine core, shared across these compounds, is critical for antifungal activity. Substituent variations (e.g., halogen or alkyl groups) likely modulate target affinity and membrane permeability, explaining differences in potency .
Functional Comparison with Other Inhibitors
Beyond structural analogs, this compound can be compared to functionally similar inhibitors listed by CymitQuimica, such as CP-409092 hydrochloride (kinase inhibitor) and DHODH-IN-13 (dihydroorotate dehydrogenase inhibitor). Key distinctions include:
- Mechanistic Diversity : Unlike CP-409092 , which targets ATP-binding sites in kinases, this compound may act via allosteric modulation or interference with ROCK-substrate interactions .
- Therapeutic Scope : While DHODH-IN-13 is specific to nucleotide metabolism in autoimmune diseases, this compound’s dual antifungal and kinase-inhibitory properties position it as a multipurpose tool for infectious and proliferative diseases .
Research Implications and Limitations
- Concentration Dependency : Current data are restricted to a single concentration (400 µM/mL). Dose-response studies are needed to establish IC50 values and clinical relevance .
- Synthetic Challenges: The synthesis of selenopheno[2,3-b]pyridines requires precise control of protecting groups and reaction conditions, as noted in methodologies for 13C-labeled compounds . This may limit scalability compared to simpler inhibitors like CCR1 antagonist 6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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